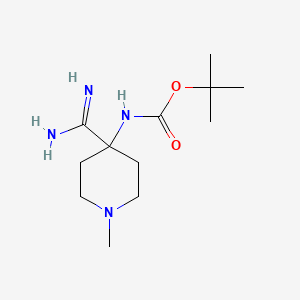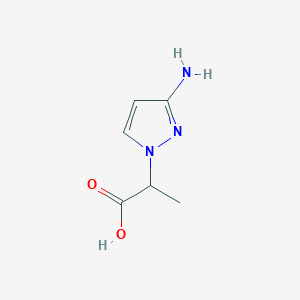![molecular formula C6H4IN3S B13151331 6-Iodothiazolo[4,5-b]pyridin-2-amine CAS No. 874511-42-9](/img/structure/B13151331.png)
6-Iodothiazolo[4,5-b]pyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Iodothiazolo[4,5-b]pyridin-2-amine is a heterocyclic compound that belongs to the thiazolo[4,5-b]pyridine family. These compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry due to their potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Iodothiazolo[4,5-b]pyridin-2-amine typically involves the cyclization of pyridine derivatives with thiazole heterocycles. One efficient method involves the cyclization of 1-(6-methoxypyridin-2-yl)-thiourea in the presence of lithium bromide and bromine in acetic acid . Another method includes the use of microwave-assisted synthesis, where a solution of 3-bromo-N-[4-chloro-5H-1,2,3-dithiazol-5-ylidene]pyridin-2-amine is heated under microwave irradiation in the presence of copper iodide in dry pyridine .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions: 6-Iodothiazolo[4,5-b]pyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions:
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: Typical reagents include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodine atom.
Aplicaciones Científicas De Investigación
6-Iodothiazolo[4,5-b]pyridin-2-amine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as a bioactive molecule with various pharmacological activities.
Industry: The compound can be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-Iodothiazolo[4,5-b]pyridin-2-amine involves its interaction with specific molecular targets and pathways. For example, it has been reported to inhibit microtubule polymerization by binding to the colchicine site, leading to cell cycle arrest and apoptosis in cancer cells . This mechanism highlights its potential as an anticancer agent.
Comparación Con Compuestos Similares
- Thiazolo[4,5-b]pyridine derivatives
- Thiazolo[5,4-b]pyridine derivatives
Comparison: 6-Iodothiazolo[4,5-b]pyridin-2-amine is unique due to the presence of the iodine atom, which can influence its reactivity and biological activity. Compared to other thiazolo[4,5-b]pyridine derivatives, it may exhibit different pharmacological properties and potential therapeutic applications.
Propiedades
Número CAS |
874511-42-9 |
|---|---|
Fórmula molecular |
C6H4IN3S |
Peso molecular |
277.09 g/mol |
Nombre IUPAC |
6-iodo-[1,3]thiazolo[4,5-b]pyridin-2-amine |
InChI |
InChI=1S/C6H4IN3S/c7-3-1-4-5(9-2-3)10-6(8)11-4/h1-2H,(H2,8,9,10) |
Clave InChI |
NUOPFCYKCLUUEF-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC2=C1SC(=N2)N)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(3-Oxo-2,3-dihydro-1-benzofuran-6-yl)oxy]propanoic acid](/img/structure/B13151250.png)





phosphanium bromide](/img/structure/B13151309.png)

![tert-butyl N-[4-methyl-2-(piperidin-4-yl)hexyl]carbamate](/img/structure/B13151316.png)





